molecular formula C5H4Br2N2 B1390760 5,6-Dibromopyridin-3-amine CAS No. 53242-19-6

5,6-Dibromopyridin-3-amine

Cat. No. B1390760
CAS RN: 53242-19-6
M. Wt: 251.91 g/mol
InChI Key: NAAJNKAJCAUMJS-UHFFFAOYSA-N
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Description

5,6-Dibromopyridin-3-amine, also known as 3-Amino-5,6-dibromopyridine, is a chemical compound that belongs to the class of aminopyridines. It is a solid substance .


Molecular Structure Analysis

The molecular formula of 5,6-Dibromopyridin-3-amine is C5H4Br2N2. The InChI code is 1S/C5H4Br2N2/c6-4-1-3(8)2-9-5(4)7/h1-2H,8H2 .


Physical And Chemical Properties Analysis

5,6-Dibromopyridin-3-amine has a molecular weight of 251.91 g/mol. It is a solid substance and should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Amination and Synthesis

5,6-Dibromopyridin-3-amine is primarily used in amination reactions and synthesis of complex organic compounds. A key application is in the synthesis of polyhalogenated pyridines and their derivatives, which are of great interest in organic chemistry due to their structural complexity and potential applications.

  • Selective Amination Catalysis : Jianguo Ji, Tao Li, and W. Bunnelle (2003) demonstrated the use of a palladium-Xantphos complex for selective amination, particularly effective in converting dibromopyridine to amino-bromopyridine compounds (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).

  • Amination for Bioactive Compounds : Bolliger, Oberholzer, and Frech (2011) highlighted the role of 2-aminopyridines, synthesized through reactions involving dibromopyridine, in creating bioactive compounds and organic materials, emphasizing the need for efficient synthesis methods (Bolliger, Oberholzer, & Frech, 2011).

  • Synthesis of Muscarinic Receptor Antagonists : Mase et al. (2001) described the synthesis of a muscarinic receptor antagonist, where 2,6-dibromopyridine played a crucial role in the formation of the amine fragment through a metal-halogen exchange reaction (Mase et al., 2001).

  • Thermal Amination Reactions : Waldvogel et al. (2009) conducted thermal amination reactions of dibromopyridine with halogenated anilines, presenting an alternative to palladium-catalyzed transformations (Waldvogel et al., 2009).

Catalysis and Chemical Reactions

Dibromopyridine derivatives serve as catalysts and intermediates in various chemical reactions, illustrating their versatility in synthetic chemistry.

  • Copper-Catalyzed C–N Bond Forming Reactions : Wang, Liu, Dai, and Hu (2014) developed a protocol using copper-catalyzed C–N bond-forming reactions with dibromopyridine, emphasizing control over selectivity in pyridine bromine atom coupling (Wang, Liu, Dai, & Hu, 2014).

  • Synthesis of Azaindoles : Nguyen Thi Son et al. (2020) reported the synthesis of azaindoles through palladium-catalyzed reactions involving dibromopyridine, highlighting the efficiency of these methods (Nguyen Thi Son et al., 2020).

  • Heteroarylation of Adamantylalkyl Amines : Abel et al. (2017) explored the palladium-catalyzed heteroarylation of adamantylalkyl amines using dihalogenopyridines, including dibromopyridines, to study the effect of halogen atoms and amine structures on coupling outcomes (Abel et al., 2017).

Safety And Hazards

5,6-Dibromopyridin-3-amine is classified as harmful by inhalation, in contact with skin, and if swallowed . Safety precautions include avoiding inhalation, contact with skin and eyes, and ingestion .

properties

IUPAC Name

5,6-dibromopyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Br2N2/c6-4-1-3(8)2-9-5(4)7/h1-2H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAAJNKAJCAUMJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90660576
Record name 5,6-Dibromopyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dibromopyridin-3-amine

CAS RN

53242-19-6
Record name 5,6-Dibromo-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53242-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Dibromopyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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